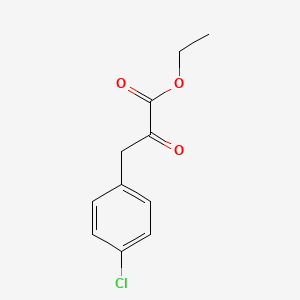

3-(4-clorofenil)-2-oxopropanoato de etilo

Descripción general

Descripción

Ethyl 3-(4-chlorophenyl)-2-oxopropanoate is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and agriculture. The compound is characterized by the presence of a 4-chlorophenyl group attached to an ethyl 2-oxopropanoate moiety.

Synthesis Analysis

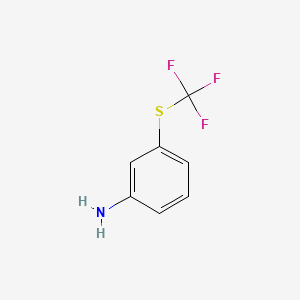

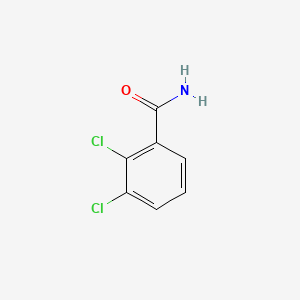

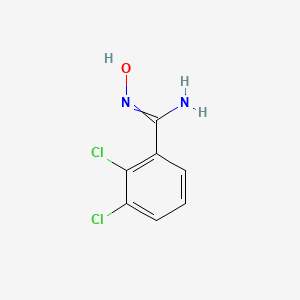

The synthesis of related compounds has been described in several studies. For instance, a novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate was synthesized and tested as an insect growth regulator, showing promising results against Galleria mellonella . Another study reported the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which involved the reaction of the lithium salt of ethyl cyanoacetate with a specific chlorobenzohydroximoyl fluoride . Additionally, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate was synthesized from p-chloropropiophenone, which is an intermediate of the antiobesity agent rimonabant .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various techniques. Single-crystal X-ray diffraction has been employed to determine the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, revealing intermolecular hydrogen bonds that stabilize the structure . Similarly, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, showing two independent molecules in the asymmetric unit .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied through various analyses. For example, the bioactivity of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate was explained by calculating HOMO-LUMO energies and other global reactivity descriptors . The compound ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by a Knoevenagel condensation reaction and evaluated for its antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate revealed specific bond distances and hydrogen bonding patterns that influence its physical properties . The polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were analyzed, showing that molecular geometries and hydrogen bonding interactions can lead to different physical forms .

Aplicaciones Científicas De Investigación

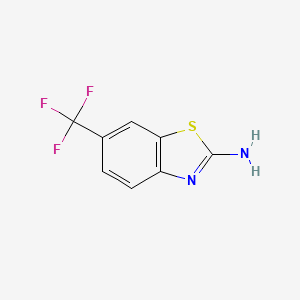

Síntesis de Compuestos Heterocíclicos

El 3-(4-clorofenil)-2-oxopropanoato de etilo se puede utilizar en la síntesis de compuestos heterocíclicos. Estos compuestos han sido reconocidos como una entidad importante en la síntesis de compuestos heterocíclicos con prometedoras características farmacológicas .

Actividad Antimicrobiana

Los derivados de tiofeno derivados del this compound han mostrado una actividad antimicrobiana significativa. Por ejemplo, los derivados 7b y 8 exhibieron actividad comparable a los medicamentos estándar ampicilina y gentamicina para todas las especies bacterianas probadas .

Actividad Antifúngica

Algunos compuestos derivados del this compound han mostrado una potente actividad contra Aspergillus fumigates .

Inhibición de Syncephalastrum Racemosum

Los compuestos 5, 6 y 7a derivados del this compound mostraron una buena actividad contra Syncephalastrum racemosum .

Condensación de Claisen-Schmidt

El this compound se puede utilizar en la condensación de Claisen-Schmidt con 4-clorobenzaldehído y 2'-fluoro-4'-metoxiacetofenona para producir nuevos compuestos .

Síntesis de Enaminonas

Las enaminonas se pueden sintetizar a partir del this compound. Estas enaminonas son especies extremadamente estables y forman una clase versátil de precursores valiosos para la preparación de diversas clases de compuestos orgánicos .

Safety and Hazards

Direcciones Futuras

The future directions for research on Ethyl 3-(4-chlorophenyl)-2-oxopropanoate could involve further exploration of its synthesis methods, chemical reactions, and pharmacological properties. Given the diverse pharmacological potential of the pyrazole moiety, this compound could be a promising candidate for the development of novel therapeutic agents .

Mecanismo De Acción

Target of Action

It’s worth noting that many compounds with similar structures have been found to interact with a variety of biological targets .

Mode of Action

Compounds with similar structures often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

It’s worth noting that many compounds with similar structures have been found to affect a variety of biochemical pathways .

Propiedades

IUPAC Name |

ethyl 3-(4-chlorophenyl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYWONPQBLHLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371333 | |

| Record name | ethyl 3-(4-chlorophenyl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99334-10-8 | |

| Record name | ethyl 3-(4-chlorophenyl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.